molecular formula C12H14O3 B8545778 Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate

Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate

Cat. No. B8545778
M. Wt: 206.24 g/mol
InChI Key: MSAOPOSZUPMUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05763444

Procedure details

A toluene solution under N2 atmosphere containing ethyl 2,3-dihydrobenzo[b]furan-3-acetate (9.80 g, 47.6 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (12.97 g, 57.1 mmol) was heated at reflux for ~8 h. The reaction was filtered and the filtrate concentrated in vacuo. Silica gel chromatography (97:3 Hexane:EtOAc) of the residue afforded the title compound (7.24 g, 75%) as an orange oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:3]2[CH:12]=[CH:13][CH:14]=[CH:15][C:2]1=2.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[O:1]1[CH:5]=[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:3]2[CH:12]=[CH:13][CH:14]=[CH:15][C:2]1=2

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
O1C2=C(C(C1)CC(=O)OCC)C=CC=C2
Name
Quantity
12.97 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ~8 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(C(=C1)CC(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.